UGM-IN-2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

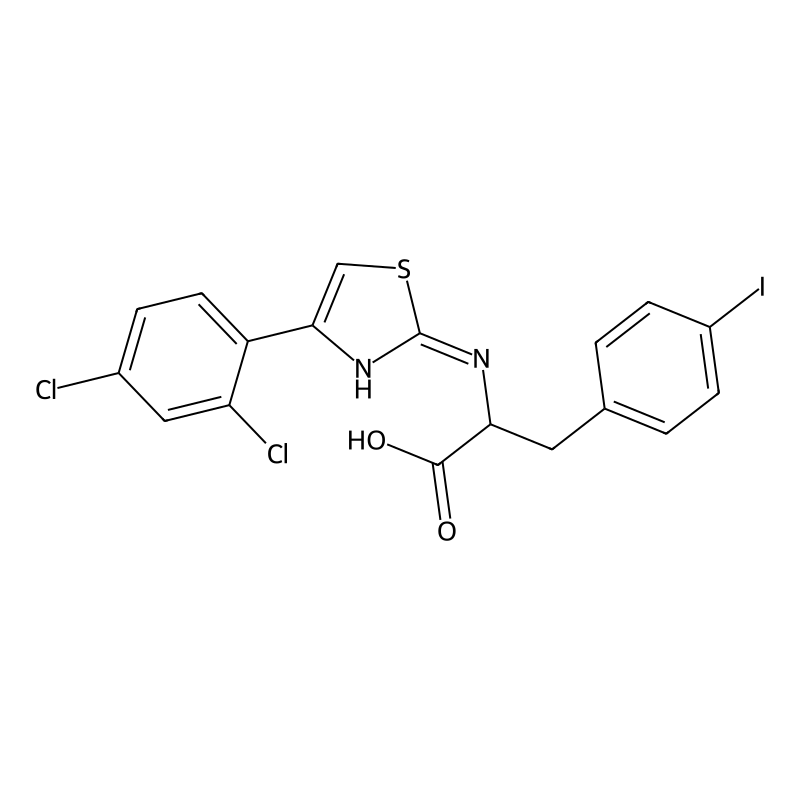

The retrosynthetic analysis of UGM-IN-2 (2-[4-(2,4-Dichloro-phenyl)-thiazol-2-ylamino]-3-(4-iodo-phenyl)-propionic acid) reveals several strategic disconnection points that guide synthetic planning [1] [2]. The molecule can be deconstructed into three primary fragments: the thiazole heterocyclic core, the dichlorophenyl substituent, and the iodophenyl-containing propionic acid side chain [15] [20].

The most logical retrosynthetic approach involves disconnection at the thiazole-amino acid linkage, which would lead to an appropriately substituted 2-aminothiazole intermediate and a halogenated phenylpyruvate derivative [20] [21]. This strategy aligns with established synthetic methodologies for constructing thiazole-containing bioactive molecules [15] [26].

The thiazole core formation can be achieved through the classical Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under mild conditions [20] [25]. For UGM-IN-2, the key retrosynthetic disconnection would involve the formation of 4-(2,4-dichlorophenyl)thiazol-2-amine from 2,4-dichlorophenacyl halide and thiourea [15] [20].

The propionic acid portion containing the iodophenyl group represents another critical synthetic challenge [24]. This fragment can be accessed through alkylation of glycine derivatives or through Strecker synthesis followed by hydrolysis [4] [13]. The iodophenyl substitution pattern suggests the use of 4-iodobenzaldehyde as a starting material in amino acid synthesis protocols [24].

Alternative retrosynthetic approaches include the use of multicomponent reactions, such as the Ugi reaction, which has shown utility in constructing complex heterocyclic scaffolds with amino acid functionality [3] [9]. These approaches offer the advantage of assembling multiple bonds in a single transformation, potentially improving overall synthetic efficiency [9] [13].

Key Intermediate Synthesis and Functional Group Transformations

The synthesis of UGM-IN-2 requires careful orchestration of several key intermediate formations and functional group transformations [15] [20]. The thiazole core represents the central synthetic challenge, with multiple established methodologies available for its construction [11] [15].

| Synthetic Method | Key Reagents | Reaction Conditions | Yield Range (%) | Advantages |

|---|---|---|---|---|

| Hantzsch Thiazole Synthesis | α-haloacetyl compounds + thioamides | Room temperature to reflux, organic solvents | 60-85 | Well-established, reliable |

| α-Haloketone Condensation | 2,4-dichlorophenacyl bromide + thiourea | Ethanol reflux, 2-6 hours | 70-80 | Direct access to substituted thiazoles |

| Thioamide-Based Route | Thiourea derivatives + halogenated precursors | Dimethylformamide/acetone, base catalysis | 65-90 | Good functional group tolerance |

| Gabriel Synthesis | Acylaminocarbonyl compounds + phosphorus pentasulfide | 170°C, stoichiometric phosphorus pentasulfide | 50-75 | High temperature stability |

| Cook-Heilbron Method | α-aminonitrile + dithioacids | Mild conditions, various solvents | 55-70 | Mild reaction conditions |

The Hantzsch thiazole synthesis represents the most practical approach for UGM-IN-2 synthesis [20] [25]. The mechanism involves nucleophilic attack of the sulfur atom in thiourea on the α-carbon of 2,4-dichlorophenacyl bromide, followed by cyclization and elimination to form the thiazole ring [21] [25]. This transformation typically proceeds under mild conditions in polar protic solvents such as ethanol [15] [20].

Critical functional group transformations include the formation of the amino acid linkage through reductive amination or alkylation protocols [23] [24]. The introduction of the iodophenyl group requires careful selection of reaction conditions to avoid deiodination, which can occur under strongly reducing conditions [24]. Palladium-catalyzed cross-coupling reactions may be employed for introducing the iodophenyl fragment, though care must be taken to preserve the iodine functionality for subsequent biological activity [24].

The carboxylic acid functionality can be introduced through several routes, including hydrolysis of ester precursors or oxidation of alcohol intermediates [16] [19]. Ester hydrolysis under basic conditions followed by acidification provides reliable access to the carboxylic acid, though reaction conditions must be optimized to prevent decomposition of the thiazole ring [15] [16].

Purification Techniques and Yield Optimization

The purification of UGM-IN-2 and its synthetic intermediates requires a combination of chromatographic and crystallization techniques to achieve the requisite purity for biological evaluation [16] [33]. Column chromatography represents the primary purification method for most synthetic intermediates, utilizing silica gel as the stationary phase and appropriately chosen solvent systems [16] [33].

| Technique | Principle | Typical Recovery (%) | Purity Achieved | Applications |

|---|---|---|---|---|

| Column Chromatography | Differential adsorption on stationary phase | 70-90 | 95-99% | General purification of organic compounds |

| Crystallization | Solubility differences at varying temperatures | 60-85 | 90-98% | Final purification of crystalline solids |

| High-Performance Liquid Chromatography | High-resolution separation based on polarity | 85-95 | 98-99.5% | High-purity analytical samples |

| Preparative Thin Layer Chromatography | Adsorption-based separation on silica plates | 50-75 | 85-95% | Small-scale purifications |

| Sublimation | Direct solid-to-vapor phase transition | 40-70 | 90-99% | Volatile compound purification |

The optimization of column chromatography for UGM-IN-2 purification involves careful selection of mobile phase composition [33] [37]. Binary solvent systems consisting of ethyl acetate and hexane, with gradient elution from 20% to 60% ethyl acetate, typically provide effective separation of the target compound from synthetic impurities [16] [33]. The presence of the carboxylic acid functionality requires the addition of small amounts of acetic acid to the mobile phase to suppress ionization and improve peak shape [33].

Crystallization represents the preferred method for final purification of UGM-IN-2 [27] [31]. The compound typically crystallizes from ethanol-water mixtures upon slow cooling, with optimal crystallization conditions involving dissolution in hot ethanol followed by gradual addition of water until cloudiness appears [27] [31]. Temperature control during crystallization is critical, with slow cooling rates promoting larger crystal formation and improved purity [27] [31].

Yield optimization strategies focus on minimizing side reactions and improving reaction selectivity [18] [35]. The use of excess thiourea in the thiazole formation step helps drive the reaction to completion and reduces formation of bis-thiazole impurities [15] [20]. Temperature control during the condensation reaction prevents decomposition of sensitive intermediates and improves overall yield [18] [20].

Monitoring reaction progress through analytical techniques such as thin-layer chromatography enables optimization of reaction times and conditions [34] [38]. Real-time monitoring allows for immediate detection of side product formation and enables rapid adjustment of reaction parameters [34] [38]. The use of automated liquid handling systems has shown promise for high-throughput optimization of reaction conditions [10].

Structural Modifications for Enhanced Bioactivity

Structure-activity relationship studies of UGM-IN-2 and related compounds provide insights into structural modifications that enhance bioactivity against UDP-galactopyranose mutase [1] [5]. The thiazole core represents a critical pharmacophore, with substitution patterns significantly influencing inhibitory potency [15] [28].

Analysis of UDP-galactopyranose mutase crystal structures reveals key binding interactions that guide structural optimization [1] [5]. The enzyme active site contains two mobile flaps that undergo significant conformational changes upon substrate binding, creating opportunities for inhibitor design [5] [12]. The binding pocket accommodates both polar and hydrophobic interactions, suggesting that balanced modifications to UGM-IN-2 could enhance binding affinity [1] [5].

The dichlorophenyl substituent at the 4-position of the thiazole ring occupies a hydrophobic pocket formed by aromatic residues including Tyr326, Tyr364, and Trp162 [1]. Structure-activity relationship analysis indicates that electron-withdrawing substituents such as fluorine and chlorine enhance potency compared to electron-donating groups [28]. The 2,4-dichloro substitution pattern in UGM-IN-2 represents an optimal configuration for hydrophobic binding interactions [1] [28].

The carboxylic acid functionality forms critical electrostatic interactions with Arg288, a residue essential for UDP-galactopyranose mutase activity [1]. Modifications to this group, including ester and amide derivatives, typically result in decreased binding affinity, emphasizing the importance of the free carboxylate for optimal activity [1] [26]. However, prodrug approaches utilizing ester masking could potentially improve cellular uptake while maintaining target activity [24].

The iodophenyl substituent provides opportunities for further structural elaboration through cross-coupling chemistry [24]. Replacement of iodine with other halogens has shown variable effects on bioactivity, with bromine and chlorine substitutions generally maintaining activity while fluorine substitution may enhance metabolic stability [28] [24]. The para-substitution pattern appears optimal, as meta and ortho substitutions typically result in decreased potency [28].

Exploration of alternative linkers between the thiazole core and the amino acid portion has revealed structure-activity relationships that guide optimization [26]. Rigid linkers such as phenylene groups generally provide enhanced potency compared to flexible alkyl chains, suggesting that conformational restriction improves binding interactions [26] [29]. The incorporation of additional hydrogen bond donors or acceptors in the linker region has shown promise for enhancing binding affinity [26].

Purity

Exact Mass

Appearance

Storage

Dates

2: Sahid MNA, Liu S, Kiyoi T, Maeyama K. Inhibition of the mevalonate pathway by simvastatin interferes with mast cell degranulation by disrupting the interaction between Rab27a and double C2 alpha proteins. Eur J Pharmacol. 2017 Nov 5;814:255-263. doi: 10.1016/j.ejphar.2017.08.026. Epub 2017 Aug 31. PubMed PMID: 28864210.

3: Fakhrudin N, Dwi Astuti E, Sulistyawati R, Santosa D, Susandarini R, Nurrochmad A, Wahyuono S. n-Hexane Insoluble Fraction of Plantago lanceolata Exerts Anti-Inflammatory Activity in Mice by Inhibiting Cyclooxygenase-2 and Reducing Chemokines Levels. Sci Pharm. 2017 Mar 13;85(1). pii: E12. doi: 10.3390/scipharm85010012. PubMed PMID: 28335408; PubMed Central PMCID: PMC5388149.

4: Winton VJ, Aldrich C, Kiessling LL. Carboxylate Surrogates Enhance the Antimycobacterial Activity of UDP-Galactopyranose Mutase Probes. ACS Infect Dis. 2016 Aug 12;2(8):538-43. doi: 10.1021/acsinfecdis.6b00021. Epub 2016 Jun 29. PubMed PMID: 27626294; PubMed Central PMCID: PMC5745143.

5: Dhatwalia R, Singh H, Oppenheimer M, Sobrado P, Tanner JJ. Crystal structures of Trypanosoma cruzi UDP-galactopyranose mutase implicate flexibility of the histidine loop in enzyme activation. Biochemistry. 2012 Jun 19;51(24):4968-79. doi: 10.1021/bi300498c. Epub 2012 Jun 5. PubMed PMID: 22646091; PubMed Central PMCID: PMC3426654.

6: Partha SK, Sadeghi-Khomami A, Slowski K, Kotake T, Thomas NR, Jakeman DL, Sanders DA. Chemoenzymatic synthesis, inhibition studies, and X-ray crystallographic analysis of the phosphono analog of UDP-Galp as an inhibitor and mechanistic probe for UDP-galactopyranose mutase. J Mol Biol. 2010 Nov 5;403(4):578-90. doi: 10.1016/j.jmb.2010.08.053. Epub 2010 Sep 17. PubMed PMID: 20850454.

7: Borrelli S, Zandberg WF, Mohan S, Ko M, Martinez-Gutierrez F, Partha SK, Sanders DA, Av-Gay Y, Pinto BM. Antimycobacterial activity of UDP-galactopyranose mutase inhibitors. Int J Antimicrob Agents. 2010 Oct;36(4):364-8. doi: 10.1016/j.ijantimicag.2010.06.030. Epub 2010 Aug 3. PubMed PMID: 20678902.

8: Itoh K, Huang Z, Liu HW. Synthesis and analysis of substrate analogues for UDP-galactopyranose mutase: implication for an oxocarbenium ion intermediate in the catalytic mechanism. Org Lett. 2007 Mar 1;9(5):879-82. Epub 2007 Feb 1. PubMed PMID: 17266324; PubMed Central PMCID: PMC2515276.

9: Lamm ML, Catbagan WS, Laciak RJ, Barnett DH, Hebner CM, Gaffield W, Walterhouse D, Iannaccone P, Bushman W. Sonic hedgehog activates mesenchymal Gli1 expression during prostate ductal bud formation. Dev Biol. 2002 Sep 15;249(2):349-66. PubMed PMID: 12221011.